molecular formula C10H8N2O3 B13598986 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile

1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile

Cat. No.: B13598986
M. Wt: 204.18 g/mol
InChI Key: BCHYGJKQVUDLPA-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a hydroxy and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 4-hydroxy-3-nitrobenzaldehyde with a cyclopropane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation

Major Products Formed

    Oxidation: Formation of 1-(4-oxo-3-nitrophenyl)cyclopropane-1-carbonitrile

    Reduction: Formation of 1-(4-hydroxy-3-aminophenyl)cyclopropane-1-carbonitrile

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxy-3-nitrophenyl)cyclopentane-1-carbonitrile
  • 1-(4-Hydroxy-3-nitrophenyl)cyclohexane-1-carbonitrile
  • 1-(4-Hydroxy-3-nitrophenyl)cycloheptane-1-carbonitrile

Uniqueness

1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The strained three-membered ring structure of cyclopropane makes it more reactive and provides unique opportunities for chemical transformations.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H8N2O3/c11-6-10(3-4-10)7-1-2-9(13)8(5-7)12(14)15/h1-2,5,13H,3-4H2

InChI Key

BCHYGJKQVUDLPA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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